molecular formula C28H26ClN5O3 B2591544 4-benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242968-00-8

4-benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2591544
Numéro CAS: 1242968-00-8
Poids moléculaire: 516
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinazoline core. This scaffold is notable for its fused triazole and quinazoline rings, which are associated with diverse biological activities, including kinase inhibition and CNS modulation . The compound’s structure includes:

  • A 4-benzyl group at position 4 of the triazoloquinazoline core.
  • A 2-(3-chlorobenzyl) substituent, which may enhance electronic interactions with biological targets due to the electron-withdrawing chlorine atom.

Cyclization of hydrazinoquinazoline precursors using carbonyldiimidazole (CDI) to form the triazole ring .

Subsequent alkylation with chlorinated benzyl or alkyl halides to introduce substituents at positions 2 and 4 .

Propriétés

IUPAC Name

4-benzyl-N-butan-2-yl-2-[(3-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN5O3/c1-3-18(2)30-25(35)21-12-13-23-24(15-21)34-27(32(26(23)36)16-19-8-5-4-6-9-19)31-33(28(34)37)17-20-10-7-11-22(29)14-20/h4-15,18H,3,16-17H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDPVHYPATOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1242968-00-8) is a novel synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H26ClN5O3C_{28}H_{26}ClN_{5}O_{3}, with a molecular weight of 516.0 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the triazole and quinazoline moieties have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. For example, compounds that target the Bcl-2 family proteins have shown promise in inducing apoptosis in cancer cells .

Anticonvulsant Activity

Compounds structurally related to triazoles have been evaluated for their anticonvulsant properties. In animal models, certain derivatives demonstrated effective protection against induced seizures.

  • Case Study : A study reported the anticonvulsant activity of a related compound in a picrotoxin-induced convulsion model, suggesting that modifications to the triazole structure can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the benzyl rings and the triazole core significantly influences its pharmacological profile.

SubstituentEffect on Activity
ChlorineIncreases potency against certain cancers
Sec-butylEnhances solubility and bioavailability
BenzylContributes to receptor binding affinity

Research Findings

Several studies have focused on the biological implications of similar compounds:

  • Antitumor Activity : A related compound demonstrated an IC50 value lower than doxorubicin in both Bcl-2 Jurkat and A-431 cell lines, indicating superior efficacy .
  • Pharmacological Screening : Compounds were screened against various cancer cell lines and showed promising results in terms of selectivity and potency.
  • In Vitro Studies : In vitro assays revealed that structural modifications could lead to enhanced cytotoxicity against specific cancer types.

Comparaison Avec Des Composés Similaires

Research Findings and Discussion

  • Synthetic Flexibility : The triazoloquinazoline core allows modular substitution, as demonstrated in , enabling fine-tuning of physicochemical properties .
  • Chlorine Position Matters : Meta-substitution (target compound) vs. para-substitution () may lead to divergent biological outcomes due to steric and electronic differences .
  • Unanswered Questions : Comparative cytotoxicity or kinase inhibition data between the target compound and analogs remains speculative without empirical studies.

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound’s synthesis likely involves multi-step reactions, including cyclization and functionalization of the triazoloquinazoline core. Key steps may resemble protocols for analogous triazolothiadiazoles (e.g., ):

  • Cyclocondensation : Use hydrazine derivatives in THF or ethanol under reflux to form triazole rings (66–73% yields) .
  • Substitution : Introduce benzyl/chlorobenzyl groups via nucleophilic aromatic substitution or coupling reactions.
  • Purification : Crystallize intermediates from ethanol/diethyl ether mixtures to achieve >95% purity.
    Optimize yields by adjusting solvent polarity (e.g., dry THF vs. aqueous conditions) and catalysts (e.g., KOH for deprotonation) .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for benzyl, sec-butyl, and chlorobenzyl substituents. For example, aromatic protons in the 3-chlorobenzyl group appear as doublets at δ 7.2–7.4 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl stretches (1,5-dioxo groups) near 1700–1750 cm⁻¹ .

Basic: How is preliminary biological activity evaluated for this compound?

Methodological Answer:
Adopt protocols from quinazoline anticonvulsant studies ( ):

  • In vivo models : Test against maximal electroshock (MES)-induced seizures in rodents.
  • In vitro assays : Measure GABAₐ receptor binding affinity via radioligand displacement (³H-flunitrazepam) .
  • Dose-response : Use ED₅₀ calculations (e.g., 15–30 mg/kg) to compare efficacy with standard drugs .

Advanced: How can computational methods resolve synthetic challenges (e.g., low yields)?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemistry (DFT) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA are recommended .
  • Solvent Screening : Use COSMO-RS simulations to predict solvent effects on intermediate stability .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/temperatures for cyclization steps .

Advanced: How to address contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers in sec-butyl groups) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (HSQC, HMBC) : Correlate ambiguous protons/carbons to confirm connectivity.
  • X-ray Crystallography : Resolve steric clashes or tautomerism in the triazoloquinazoline core .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation : Replace 3-chlorobenzyl with fluorinated or electron-withdrawing groups (e.g., 4-CF₃) to modulate lipophilicity .
  • Docking Studies : Use AutoDock Vina to predict binding poses at GABAₐ receptors. Prioritize analogs with hydrogen bonds to α1-subunit residues (e.g., Tyr209) .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays (e.g., t½ > 60 min in human S9 fractions) .

Advanced: How to design experiments for mechanistic elucidation of bioactivity?

Methodological Answer:

  • Patch-Clamp Electrophysiology : Measure GABA-induced chloride currents in HEK293 cells expressing recombinant GABAₐ receptors .
  • Western Blotting : Quantify expression levels of GABAₐ subunits (α1, β2) after compound exposure.
  • Metabolite Identification : Use LC-HRMS to track oxidation products (e.g., N-dealkylation) in plasma .

Advanced: What analytical methods resolve synthetic impurities in final products?

Methodological Answer:

  • HPLC-PDA/MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate regioisomers. Monitor UV absorbance at 254 nm .
  • Preparative TLC : Isolate impurities (>1% abundance) for structural analysis via NMR .
  • Stability Studies : Accelerate degradation under heat/light and identify degradants via QTOF-MS .

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